Methyl 2-((1-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate
Description
Methyl 2-((1-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromophenyl group, an amide linkage, and a thioether-ester side chain. This structure combines electron-withdrawing (bromine) and lipophilic (aromatic) groups, which are common in bioactive molecules. The thiadiazole ring, known for its metabolic stability and hydrogen-bonding capacity, is often exploited in medicinal chemistry for antimicrobial, anticancer, or anti-inflammatory applications . The ester and thioether functionalities enhance solubility and reactivity, making the compound a candidate for further derivatization.
Properties
IUPAC Name |
methyl 2-[1-[[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxopropan-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O3S2/c1-8(22-7-11(19)21-2)12(20)16-14-18-17-13(23-14)9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSUPUATWAREKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity. The compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy. This suggests that the compound might interact with similar targets.
Biological Activity
Methyl 2-((1-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a compound that features a 1,3,4-thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, including anticancer and anticonvulsant properties.
Chemical Structure and Properties
The compound's structure includes a 1,3,4-thiadiazole ring substituted with a bromophenyl group and an oxoethyl thioacetate functionality. Its molecular weight is approximately 402.3 g/mol . The presence of the thiadiazole ring contributes significantly to its biological activity due to its ability to interact with various biological targets.
Anticancer Activity
- Mechanism of Action : Thiadiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization, which disrupts mitotic spindle formation and leads to apoptosis in cancer cells .
-
Case Studies :
- A study demonstrated that certain thiadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma), with IC50 values as low as 0.28 µg/mL .
- Another research highlighted the superior activity of a specific 1,3,4-thiadiazole derivative over its oxadiazole counterparts, indicating a promising avenue for developing new anticancer agents .
| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | |
| Compound B | A549 | 0.52 | |
| Compound C | SK-MEL-2 | 4.27 |
Anticonvulsant Activity
- Mechanism of Action : The anticonvulsant effects are primarily attributed to the modulation of GABAergic neurotransmission and the inhibition of voltage-gated sodium channels . These mechanisms help stabilize neuronal excitability.
-
Case Studies :
- In vivo studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models indicated that derivatives of thiadiazole provided significant protection against seizures at doses ranging from 30 mg/kg to 100 mg/kg .
- One particular derivative demonstrated an impressive protection rate of 85.44% in PTZ tests at a dosage of 100 mg/kg, showcasing its potential as an effective anticonvulsant agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by the substituents on the thiadiazole ring and other functional groups attached to the molecule. Studies suggest that electron-withdrawing groups enhance anticancer activity while specific substitutions can optimize anticonvulsant effects .
Scientific Research Applications
Chemical Synthesis
The synthesis of Methyl 2-((1-((5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate typically involves multi-step reactions that incorporate thiadiazole derivatives. The compound's structure includes a thiadiazole moiety, which is known for its diverse biological activities. The synthetic pathways often utilize readily available reagents and conditions that facilitate the formation of the desired thiadiazole framework .
Antimicrobial Properties
Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed as a potential antimicrobial agent .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and others. The mechanism often involves the induction of apoptosis in cancer cells through various pathways . Molecular docking studies further support these findings by illustrating favorable interactions between the compound and target proteins involved in cancer progression .
Structure–Activity Relationship (SAR)
The structure–activity relationship of methyl 2-substituted thiadiazoles indicates that modifications at specific positions on the thiadiazole ring can enhance biological activity. For example, substituents like bromophenyl groups have been linked to increased potency against certain pathogens and cancer cell lines. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .
Pharmaceutical Development
Given its promising biological activities, this compound could serve as a lead compound for the development of new antimicrobial and anticancer drugs. Ongoing research is likely to focus on refining its pharmacokinetic properties to enhance bioavailability and reduce toxicity.
Agricultural Applications
Compounds with thiadiazole structures have also been explored for their potential use as agrochemicals due to their antifungal properties. The ability to inhibit fungal pathogens can be crucial in protecting crops and improving yield .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The 1,3,4-thiadiazole ring in the target compound can be compared to analogous 1,3,4-oxadiazole derivatives. For example, 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid () shares a similar thioether linkage but replaces sulfur in the heterocycle with oxygen. Key differences include:
- Stability : Thiadiazoles are generally more resistant to hydrolysis than oxadiazoles due to weaker ring strain.
- Synthetic yield : The oxadiazole derivative in was synthesized in 48% yield, whereas thiadiazole syntheses often require harsher conditions (e.g., phosphorus oxychloride), leading to variable yields (30–60%) depending on substituents .
Substituent Effects
4-Bromophenyl vs. Other Aromatic Groups :
- Bromine (target compound) increases molecular weight and lipophilicity (logP ~3.2 estimated), favoring membrane penetration.
- Hydroxyphenyl (as in ) introduces polarity (logP ~1.8) and hydrogen-bonding capacity, improving aqueous solubility but reducing bioavailability.
- Chlorophenyl analogs exhibit intermediate properties, with logP ~2.9 and slightly lower antibacterial activity compared to brominated derivatives in published MIC assays .
Functional Group Modifications
- Thioether vs. Ether Linkages : The thioether in the target compound is more nucleophilic and oxidation-prone than ethers, which may influence metabolic stability.
- Ester vs. Carboxylic Acid Termini : The methyl ester in the target compound enhances cell permeability compared to the carboxylic acid in ’s derivative, though the latter may exhibit stronger target binding due to ionization at physiological pH.
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Structural and Methodological Considerations
- Crystallography : The target compound’s structure determination would likely employ SHELX software (e.g., SHELXL for refinement), as this suite remains standard for small-molecule crystallography due to its robustness and compatibility with modern diffraction data .
- Synthetic Routes : Unlike the oxadiazole synthesis in (using ethyl bromoacetate), thiadiazole derivatives often require thiocarbazide intermediates and cyclization under acidic conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization reactions using thiosemicarbazides or alkylation steps. For example, a high yield (91%) was achieved by reacting 2-bromo-1-(4-methoxyphenyl)ethanone with 5-amino-1,3,4-thiadiazole derivatives under reflux, followed by pH adjustment and recrystallization . Alternative routes using phosphorous oxychloride (POCl₃) as a cyclizing agent under reflux (90°C, 3 hours) also demonstrate efficacy, with yields dependent on stoichiometric ratios and temperature control . Key parameters include maintaining anhydrous conditions, precise pH adjustment (8–9), and solvent selection (e.g., DMSO/water mixtures for recrystallization).
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural features like the thiadiazole ring and bromophenyl group. For instance, ¹H NMR in DMSO-d6 resolves aromatic protons at δ 7.99–8.01 ppm and methylene groups at δ 4.75 ppm . Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular ion peaks (e.g., m/z 282 [M+1]⁺), while elemental analysis validates purity (C, H, N, S content within ±0.3% of theoretical values) . High-resolution MS and X-ray crystallography are recommended for resolving ambiguities in stereochemistry.
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties or reactivity of this compound?
- Methodological Answer : DFT calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with reactivity and charge-transfer interactions. Studies on similar thiadiazoles reveal that electron-withdrawing groups (e.g., bromophenyl) lower LUMO energies, enhancing electrophilic reactivity . Molecular docking simulations further assess binding affinities to biological targets (e.g., antimicrobial enzymes), guiding structure-activity relationship (SAR) studies . Software like Gaussian 09 with B3LYP/6-311++G(d,p) basis sets is standard for such analyses.
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Variability in antimicrobial or antiproliferative assays often stems from differences in microbial strains, cell lines, or assay protocols. Standardizing conditions (e.g., using CLSI guidelines for MIC determinations) and including positive controls (e.g., ciprofloxacin) improves reproducibility . Cross-validation via in silico models (e.g., molecular dynamics simulations) can reconcile conflicting data by accounting for solvent effects or protein flexibility.
Q. How can in vitro models predict the absorption, distribution, metabolism, and excretion (ADME) profile of this compound?
- Methodological Answer : Parallel Artificial Membrane Permeability Assays (PAMPA) evaluate gastrointestinal absorption, while cytochrome P450 (CYP) inhibition assays in liver microsomes assess metabolic stability. For example, thiadiazole derivatives with logP values <3.5 show improved blood-brain barrier penetration in PAMPA models . High-performance liquid chromatography (HPLC) with simulated physiological fluids (e.g., SIF/SGF) quantifies solubility, a critical factor in bioavailability.
Data Contradiction Analysis
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity (e.g., DMSO vs. CDCl₃), impurities, or tautomerism in the thiadiazole ring. Cross-referencing with X-ray crystallographic data (e.g., bond lengths and angles) resolves structural ambiguities . For example, crystal structures of analogous compounds confirm planar thiadiazole rings (torsion angles <5°), which stabilize π-π stacking interactions . Repeating experiments under controlled humidity/temperature and using deuterated solvents minimizes variability.
Experimental Design
Q. What factorial design approaches optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer : Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies critical variables (e.g., temperature, reagent molar ratios). For instance, a 3² factorial design optimized reaction time (3–5 hours) and POCl₃ concentration (2–4 mol) in thiadiazole synthesis, achieving a 95% yield . Statistical tools like ANOVA validate model significance (p <0.05), while contour plots visualize interactions between variables.
Structure-Activity Relationship (SAR)
Q. How does the bromophenyl substituent influence the compound’s pharmacological potential?
- Methodological Answer : The bromine atom’s electronegativity enhances hydrophobic interactions and halogen bonding with target proteins (e.g., kinase active sites). SAR studies on analogs show that 4-bromophenyl derivatives exhibit 2–3-fold higher antimicrobial activity compared to chlorophenyl variants due to improved membrane penetration . Modifying the methyl ester group to carboxylic acids further enhances solubility without compromising target affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
